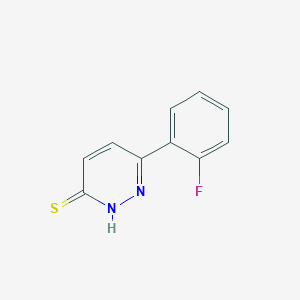
6-(2-Fluorophenyl)pyridazine-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, the step of attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate was reported to proceed (71%) and afforded a compound that is a mixture of keto-enol .Molecular Structure Analysis
The negative potential region in similar compounds is usually related to the lone pair of electronegative atoms . The negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied extensively . For example, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are reported to exhibit a wide range of pharmacological applications .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyridazine nucleus, particularly when substituted with fluorophenyl groups, has been shown to exhibit significant antimicrobial properties. “6-(2-Fluorophenyl)pyridazine-3-thiol” can be explored for its potential to inhibit the growth of bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .
Antidepressant and Anxiolytic Effects
Compounds with the pyridazine structure have been associated with central nervous system activities, including antidepressant and anxiolytic effects. This makes “6-(2-Fluorophenyl)pyridazine-3-thiol” a candidate for the development of new treatments for depression and anxiety disorders .
Anti-Hypertensive Applications
The structural motif of pyridazine has been linked to anti-hypertensive effects. Research into “6-(2-Fluorophenyl)pyridazine-3-thiol” could lead to the discovery of novel blood pressure-lowering medications, which are essential for managing hypertension .
Anticancer Potential
Pyridazine derivatives have shown promise in anticancer research, with the ability to interfere with the proliferation of cancer cells. “6-(2-Fluorophenyl)pyridazine-3-thiol” may be investigated for its efficacy in treating various types of cancer, contributing to the field of oncology .
Antiplatelet and Anticoagulant Properties
The modification of the pyridazine ring has resulted in compounds with antiplatelet and anticoagulant activities. This suggests that “6-(2-Fluorophenyl)pyridazine-3-thiol” could be used in the prevention of thrombosis and the treatment of cardiovascular diseases .
Anti-Inflammatory and Analgesic Activities
Pyridazine derivatives have been utilized for their anti-inflammatory and analgesic properties. “6-(2-Fluorophenyl)pyridazine-3-thiol” holds potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .
Antidiabetic Effects
Research has indicated that pyridazine compounds can exhibit antidiabetic activity. Investigating “6-(2-Fluorophenyl)pyridazine-3-thiol” in this context could lead to alternative therapeutic options for diabetes management .
Neurological Disorder Treatments
The pyridazine scaffold has been associated with neurological benefits, suggesting that “6-(2-Fluorophenyl)pyridazine-3-thiol” could be valuable in creating treatments for various neurological disorders, including epilepsy and Parkinson’s disease .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGDIUUJNPSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyridazine-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)
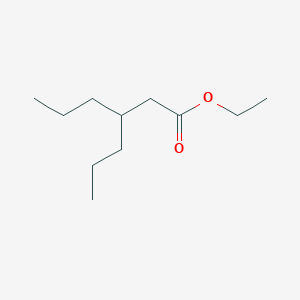
![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)
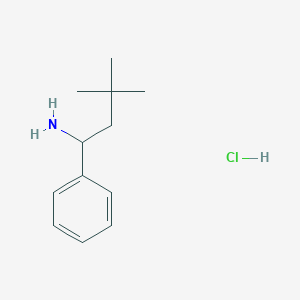

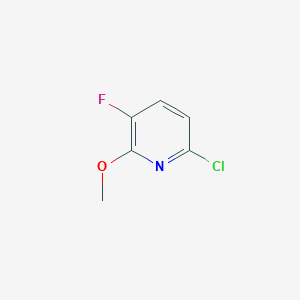
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
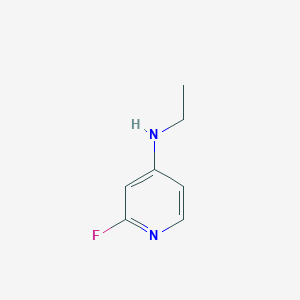

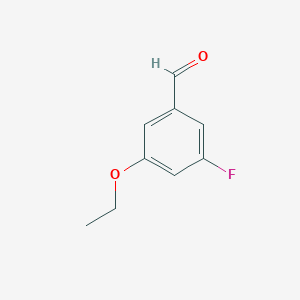
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)